molecular formula C6H6ClN3S B1277719 (5-Chloro-pyridin-2-yl)-thiourea CAS No. 31430-27-0

(5-Chloro-pyridin-2-yl)-thiourea

Cat. No. B1277719
CAS RN: 31430-27-0
M. Wt: 187.65 g/mol
InChI Key: WEGKERUDVFDIST-UHFFFAOYSA-N
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Description

“(5-Chloro-pyridin-2-yl)-thiourea” is a chemical compound with the molecular formula C6H6ClN3S . It has a molecular weight of 187.65 g/mol . The IUPAC name for this compound is (5-chloropyridin-2-yl)thiourea .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string C1=CC(=NC=C1Cl)NC(=S)N . This compound has a topological polar surface area of 83 Ų and contains 11 heavy atoms .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 187.65 g/mol . It has a computed XLogP3-AA value of 1 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and the monoisotopic mass of the compound are 186.9970961 g/mol .

Scientific Research Applications

Transition Metal Complexes

  • A study by Yeşilkaynak (2016) synthesized a novel thiourea derivative and its transition metal complexes. These complexes were characterized and screened for antioxidant activities, highlighting their potential in chemical applications.

Biological Activity

  • Tian et al. (2009) explored the synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, finding that some compounds exhibit excellent herbicidal and fungicidal activities. This points to potential agricultural applications (Tian et al., 2009).

Anticorrosive Properties

  • Research by Zhang et al. (2018) demonstrated the effectiveness of 1-(2-pyridyl)-2-thiourea as a corrosion inhibitor for mild steel in acidic medium, suggesting applications in materials science and engineering (Zhang et al., 2018).

Anticancer Agents

  • A study by Demirci et al. (2019) synthesized thiourea and thiazolidinone derivatives with anticancer activities against prostate cancer cell lines, indicating potential therapeutic applications (Demirci et al., 2019).

Antimicrobial and Antioxidant Agents

  • Özgeriş (2021) synthesized thiourea derivatives containing pyridine ring and evaluated their antimicrobial and antioxidant properties. These compounds showed moderate activity against bacteria and strong antioxidant properties (Özgeriş, 2021).

Molecular Structure Studies

  • The work by Safin et al. (2017) focused on the organic matrix-induced formation of a discrete cyclic cluster, showcasing the compound's utility in molecular structure analysis (Safin et al., 2017).

Synthesis of Heterocyclic Compounds

  • Count and Jarvis (1977) described the synthesis of trisubstituted thiazoles from N-(5-chloropyridin-2-yl)-N′N′-dialkylthioureas, useful in the development of novel heterocyclic compounds (Count & Jarvis, 1977).

Mechanism of Action

Target of Action

Related compounds have been found to interact with targets such as kallikrein and alpha-2 adrenergic receptor . These targets play crucial roles in various physiological processes, including blood pressure regulation and neurotransmission.

Biochemical Pathways

Related compounds have been found to influence pathways involving apoptosis and cell growth . These pathways are critical for regulating cell survival and proliferation.

Result of Action

Related compounds have been found to induce apoptosis and inhibit cell growth selectively in tumor cells . This suggests that (5-Chloro-pyridin-2-yl)-thiourea may have similar effects.

properties

IUPAC Name

(5-chloropyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGKERUDVFDIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428329
Record name (5-Chloro-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31430-27-0
Record name (5-Chloro-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-CHLOROPYRIDIN-2-YL)THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the main reaction involving (5-Chloro-pyridin-2-yl)-thiourea described in the research?

A1: The research describes a novel thiazole synthesis utilizing the reaction of this compound with phenacyl bromides. This reaction proceeds via a 1,3-pyridyl shift, resulting in the formation of trisubstituted thiazoles [, ].

Q2: Is there any structural data available for the products of this reaction?

A2: Yes, the research includes an X-ray crystal structure of one specific product: 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole, obtained from the reaction of this compound with a specific phenacyl bromide derivative [, ]. This structural information confirms the proposed reaction mechanism and product structure.

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